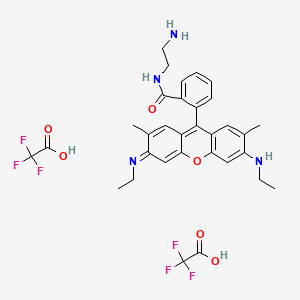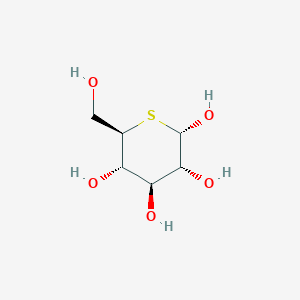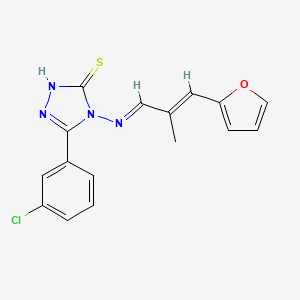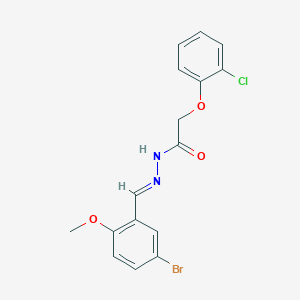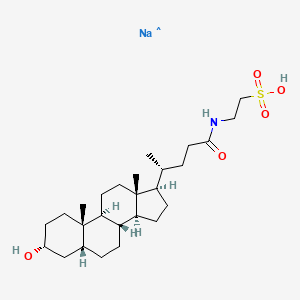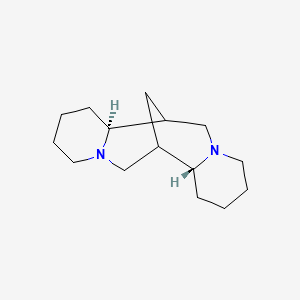
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V, is a chemical compound with the molecular formula C24H52N3O10P and a molecular weight of 573.66 g/mol . This compound is a derivative of 6-phosphogluconic acid, which is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells. The tri(cyclohexylammonium) salt form enhances its stability and solubility, making it suitable for various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phosphogluconic acid tri(cyclohexylammonium) salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The process can be summarized as follows:
Starting Material: 6-Phosphogluconic acid.
Reagent: Cyclohexylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the tri(cyclohexylammonium) salt. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is purified by crystallization or other suitable methods to obtain the desired grade of purity.
Industrial Production Methods: In an industrial setting, the production of 6-Phosphogluconic acid tri(cyclohexylammonium) salt follows similar principles but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes.
Automated pH Control: To maintain optimal reaction conditions.
Advanced Purification Techniques: Such as chromatography or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phosphogluconic acid tri(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: The cyclohexylammonium groups can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various amines or nucleophiles under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Include various oxidized forms of 6-phosphogluconic acid.
Reduction Products: Simpler sugar phosphates or alcohol derivatives.
Substitution Products: Different amine salts or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Phosphogluconic acid tri(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry:
Analytical Chemistry: Used as a standard or reagent in various assays.
Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology:
Metabolic Studies: As a key intermediate in the pentose phosphate pathway, it is used to study cellular metabolism.
Enzyme Assays: To investigate the activity of enzymes involved in the pentose phosphate pathway.
Medicine:
Drug Development: As a potential lead compound or intermediate in the synthesis of pharmaceuticals.
Diagnostic Tools: In the development of assays for metabolic disorders.
Industry:
Biotechnology: Used in the production of biochemicals and biofuels.
Food Industry: As a potential additive or preservative due to its biochemical properties.
Wirkmechanismus
The mechanism of action of 6-Phosphogluconic acid tri(cyclohexylammonium) salt involves its role in the pentose phosphate pathway. This pathway is crucial for:
NADPH Production: Essential for reductive biosynthesis and antioxidant defense.
Ribose-5-Phosphate Production: Necessary for nucleotide synthesis.
Molecular Targets and Pathways:
Enzymes: Such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.
Pathways: Involved in cellular redox balance and biosynthesis.
Vergleich Mit ähnlichen Verbindungen
6-Phosphogluconic Acid Sodium Salt: Another salt form with different solubility and stability properties.
D-Gluconate 6-Phosphate: A related compound with similar biochemical roles.
Uniqueness:
Stability: The tri(cyclohexylammonium) salt form offers enhanced stability compared to other salts.
Solubility: Improved solubility in various solvents, making it more versatile for different applications.
Eigenschaften
Molekularformel |
C15H26N2 |
|---|---|
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12?,13?,14-,15+ |
InChI-Schlüssel |
SLRCCWJSBJZJBV-ZMYVRHLSSA-N |
Isomerische SMILES |
C1CCN2CC3CC([C@H]2C1)CN4[C@H]3CCCC4 |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



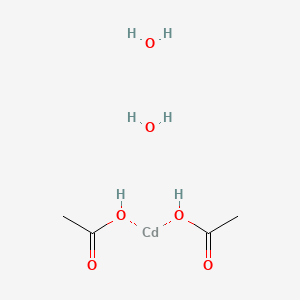
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)

![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)

![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)
